An In-depth Technical Guide to 2-Piperazin-1-yl-benzamide: A Key Scaffold in Modern Drug Discovery
An In-depth Technical Guide to 2-Piperazin-1-yl-benzamide: A Key Scaffold in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 2-Piperazin-1-yl-benzamide Core
2-Piperazin-1-yl-benzamide is a heterocyclic organic compound that has garnered significant interest within the medicinal chemistry and pharmacological research communities. Its molecular architecture, which features a benzamide moiety fused to a piperazine ring, represents a privileged scaffold in the design of novel therapeutic agents. This structure is a cornerstone in the development of molecules targeting a variety of biological entities, most notably protein kinases and G-protein-coupled receptors (GPCRs).[1] The versatility of the piperazine group allows for extensive chemical modifications, making it an ideal starting point for the generation of large structure-activity relationship (SAR) libraries. As a key synthetic intermediate, 2-Piperazin-1-yl-benzamide is an essential tool for scientists dedicated to hit-to-lead optimization, the discovery of novel chemical probes, and the elucidation of fundamental signal transduction pathways.[1]
Chemical Structure and Identification
The unique arrangement of atoms in 2-Piperazin-1-yl-benzamide confers upon it specific chemical properties and reactivity, making it a valuable building block in organic synthesis.
2D Chemical Structure:
Caption: 2D representation of 2-Piperazin-1-yl-benzamide.
Chemical Identifiers:
| Identifier | Value | Source |
| IUPAC Name | 2-piperazin-1-ylbenzamide | [1] |
| CAS Number | 179480-81-0 | [2], [1] |
| Molecular Formula | C₁₁H₁₅N₃O | [3] |
| Molecular Weight | 205.26 g/mol | [1] |
| InChI Key | MDIKGMQCJZSRTO-UHFFFAOYSA-N | [1] |
Physicochemical Properties
While specific, experimentally determined physicochemical data for 2-Piperazin-1-yl-benzamide is not widely available in public literature, the properties of the parent piperazine and benzamide structures, along with data from closely related analogs, can provide valuable insights. The piperazine moiety generally enhances aqueous solubility and provides a center of basicity.[4]
Predicted and Analog-Based Physicochemical Properties:
| Property | Predicted/Analog-Based Value | Significance in Drug Development |
| Melting Point (°C) | Data not available. Piperazine has a melting point of 107 °C.[5] | Influences formulation and storage conditions. |
| Boiling Point (°C) | Data not available. Piperazine boils at 148 °C.[5] | Relevant for purification and handling of the compound. |
| Solubility | Likely soluble in DMSO and other organic solvents. The piperazine moiety suggests some aqueous solubility.[1] | Crucial for in vitro assay design and potential for oral bioavailability. |
| pKa | The piperazine ring has two pKa values, typically around 5.5 and 9.5. The exact values for this compound would be influenced by the benzamide substituent.[6] | Affects the ionization state at physiological pH, influencing receptor binding and membrane permeability. |
| LogP | Data not available. The combination of the aromatic benzamide and the polar piperazine suggests a moderate lipophilicity. | A key indicator of a compound's ability to cross cell membranes. |
Synthesis and Characterization
The synthesis of 2-Piperazin-1-yl-benzamide and its derivatives typically involves standard organic chemistry transformations. A common and efficient approach is the convergent synthesis, which involves the coupling of two pre-synthesized fragments.[1]
General Synthetic Workflow:
Caption: A convergent synthesis approach for 2-Piperazin-1-yl-benzamide.
Experimental Protocol: Amide Bond Formation
-
Reactant Preparation: A solution of a 2-aminobenzoic acid derivative is prepared in a suitable aprotic solvent, such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Activation: A coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or HBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), is added to the solution to activate the carboxylic acid.[7]
-
Addition of Piperazine: Piperazine is then added to the reaction mixture.
-
Reaction: The reaction is stirred at room temperature or slightly elevated temperatures until completion, which can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: The reaction mixture is then subjected to an aqueous work-up to remove unreacted reagents and byproducts. The crude product is purified using column chromatography or recrystallization to yield the final 2-Piperazin-1-yl-benzamide.
Characterization Techniques
The structural confirmation of 2-Piperazin-1-yl-benzamide and its derivatives relies on a combination of spectroscopic and analytical methods.
Analytical Techniques Workflow:
Caption: A typical workflow for the analytical characterization of 2-Piperazin-1-yl-benzamide.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: For piperazine benzamide analogs, aromatic protons typically appear in the δ 7.0–8.0 ppm range. The protons on the piperazine ring are usually observed between δ 2.3–4.0 ppm and may show broad or multiple signals due to conformational exchange.[1]
-
¹³C NMR: The carbonyl carbon of the amide is a key diagnostic peak. The aromatic and aliphatic carbons will also have characteristic chemical shifts.
-
-
Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound and to gain information about its fragmentation pattern, which can further confirm the structure.
-
Infrared (IR) Spectroscopy: A strong absorption band for the amide carbonyl (C=O) stretching vibration is typically observed in the 1630-1680 cm⁻¹ region for benzamide derivatives.[1][8]
Applications in Drug Discovery and Medicinal Chemistry
The 2-Piperazin-1-yl-benzamide scaffold is a versatile platform for the development of a wide range of therapeutic agents. Its derivatives have shown promise in various disease areas.
-
Oncology: Many inhibitors of protein kinases, which are crucial targets in cancer therapy, incorporate the piperazine-benzamide motif.[1]
-
Neuroscience: This scaffold is frequently found in compounds designed to interact with neurotransmitter systems, suggesting potential applications in treating neurological and psychiatric disorders.[1]
-
Antimicrobial Agents: The piperazine ring is a common feature in many antimicrobial compounds, and its incorporation into benzamide structures is an active area of research for the development of new anti-bacterial and anti-fungal agents.[9]
Conclusion
2-Piperazin-1-yl-benzamide is a fundamentally important molecule in the field of medicinal chemistry. Its robust and versatile structure provides a reliable foundation for the synthesis of diverse compound libraries. While detailed experimental data on the parent compound is not extensively published, the wealth of information on its derivatives underscores its significance as a key building block in the ongoing quest for novel and effective therapeutics. Researchers and drug development professionals can leverage the synthetic accessibility and favorable physicochemical properties of the 2-piperazin-1-yl-benzamide core to accelerate the discovery of next-generation medicines.
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